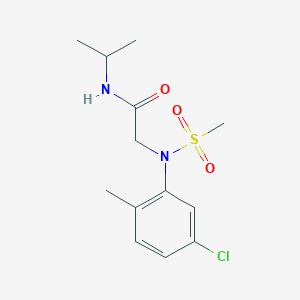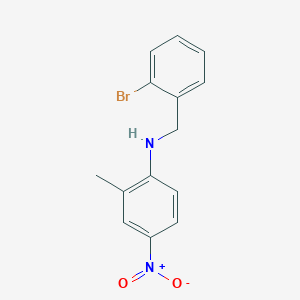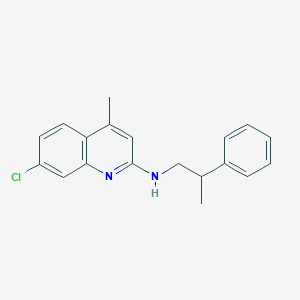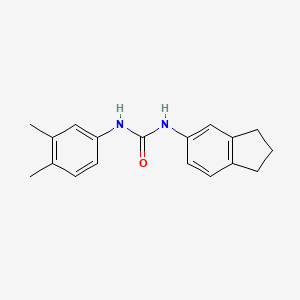![molecular formula C17H15ClF3NO2 B5139127 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide, commonly known as CTK7A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of CTK7A is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CTK7A has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects
CTK7A has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. CTK7A has also been shown to reduce the levels of prostaglandins and leukotrienes, which are mediators of inflammation and pain. In addition, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTK7A is its broad range of biological activities, which makes it suitable for various scientific research applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of CTK7A is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively tested in humans, and its safety and efficacy in clinical trials are not yet known.
Direcciones Futuras
There are several future directions for the scientific research of CTK7A. One potential area of research is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. In addition, further studies are needed to elucidate the mechanism of action of CTK7A and to identify its molecular targets. Overall, CTK7A holds great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of CTK7A involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CTK7A as a white solid with a purity of more than 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
CTK7A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. The compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has been found to inhibit cell growth and induce apoptosis. CTK7A has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-2-8-24-13-5-3-4-11(9-13)16(23)22-15-7-6-12(18)10-14(15)17(19,20)21/h3-7,9-10H,2,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFRCUPLPBMKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)

![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)

![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)